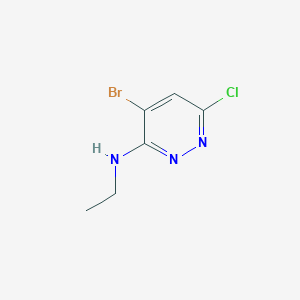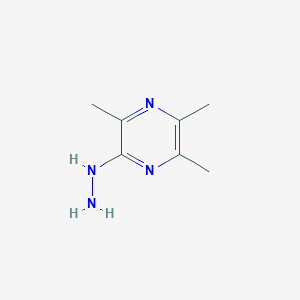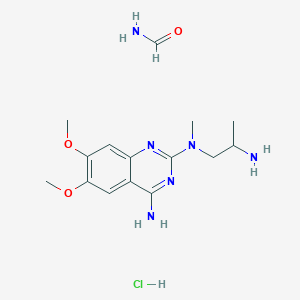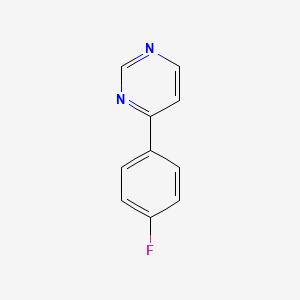
4-(4-Fluorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a boronic acid derivative, such as 4-fluorophenylboronic acid, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Another method involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures. The resulting intermediate is then reacted with N-methyl methanesulfonamide to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Serve as coupling partners in Suzuki-Miyaura reactions.
Reducing Agents: Such as DIBAL-H, used for the reduction of intermediate compounds
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.
Biological Research: Employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.
Industrial Applications: Utilized in the development of agrochemicals and materials science for the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)pyrimidine: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a fluorine atom.
4-(4-Methoxyphenyl)pyrimidine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making this compound a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
68049-19-4 |
|---|---|
Molekularformel |
C10H7FN2 |
Molekulargewicht |
174.17 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H |
InChI-Schlüssel |
DPALDESLDSLUGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


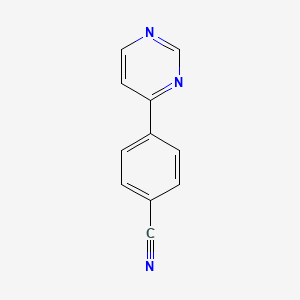
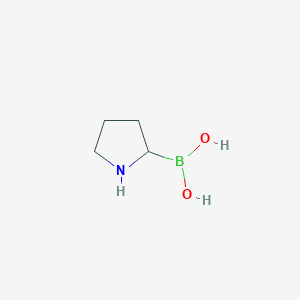
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
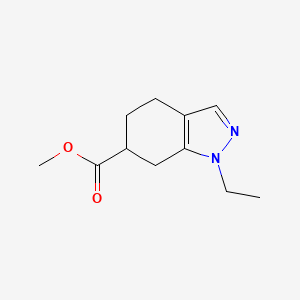
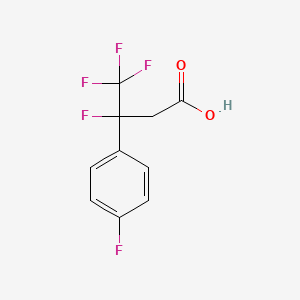
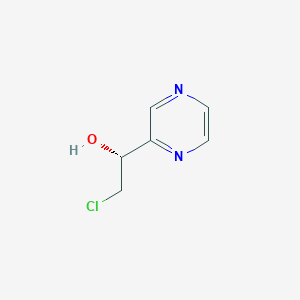
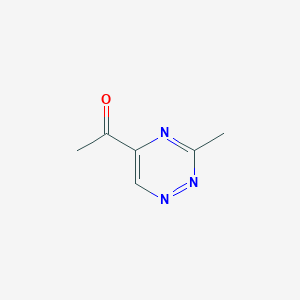
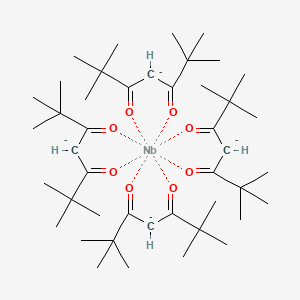
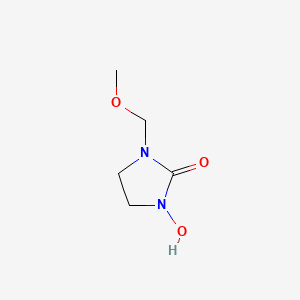
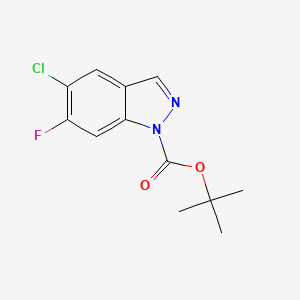
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
